3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane
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Overview
Description
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane is a unique organic compound characterized by its complex polycyclic structure. This compound is notable for its high density and stability, making it a subject of interest in various scientific fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane typically involves the isomerization of exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane. This process can be catalyzed by boron trifluoride etherate or through thermal treatment. For instance, heating exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane with catalytic amounts of boron trifluoride etherate at 100°C for 2 hours yields this compound .
Industrial Production Methods
the methods used in laboratory settings can potentially be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane undergoes various chemical reactions, including isomerization and ring expansion. These reactions are typically catalyzed by metal complexes or occur under high-temperature conditions .
Common Reagents and Conditions
Isomerization: Catalyzed by boron trifluoride etherate at 100°C.
Ring Expansion: High-temperature conditions (up to 500°C) can lead to ring expansion and the formation of different isomers.
Major Products
The major products formed from these reactions include exo-tricyclo[3.3.1.0~2,4~]non-6-ene and other isomers resulting from ring expansion .
Scientific Research Applications
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane in biological systems is not fully understood. its structure suggests that it may interact with microbial cell membranes, leading to disruption and antibacterial effects . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: A precursor in the synthesis of 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane.
Tricyclo[3.3.1.0~2,4~]non-6-ene: An isomer formed through ring expansion reactions.
Uniqueness
This compound is unique due to its complex polycyclic structure and the specific conditions required for its synthesis.
Properties
CAS No. |
24977-55-7 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-oxatetracyclo[3.3.1.02,4.06,8]nonane |
InChI |
InChI=1S/C8H10O/c1-3-4(1)6-2-5(3)7-8(6)9-7/h3-8H,1-2H2 |
InChI Key |
XVXAJTJNQBNBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3CC2C4C3O4 |
Origin of Product |
United States |
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